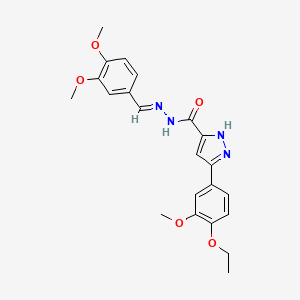
(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide represents a novel class of pyrazole derivatives, known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a condensation reaction between appropriate hydrazine derivatives and aldehydes. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Biological Activities
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the carbohydrazide moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often assessed using standard methods like the disc diffusion method and minimum inhibitory concentration (MIC) tests.
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Specifically, compounds with the carbohydrazide group have demonstrated cytotoxic effects on various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in various in vivo models. For example, it has been shown to reduce paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of several pyrazole derivatives, the compound exhibited significant inhibition against Bacillus subtilis and Aspergillus niger, with results showing over 70% inhibition at concentrations above 20 µg/mL. This indicates its potential application in treating infections caused by these pathogens.
Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that treatment with the compound led to a marked increase in reactive oxygen species (ROS) levels in A549 cells, followed by cell cycle arrest at the G2/M phase. This suggests that the compound may act as a potent anticancer agent through oxidative stress pathways.
Propiedades
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-5-31-19-9-7-15(11-21(19)30-4)16-12-17(25-24-16)22(27)26-23-13-14-6-8-18(28-2)20(10-14)29-3/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBYDMZOWUFBPW-YDZHTSKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














